Introduction: A Versatile Heterocyclic Building Block
Introduction: A Versatile Heterocyclic Building Block
An In-depth Technical Guide to 5-Bromo-4-methoxypyridin-3-amine (CAS: 31872-78-3): Properties, Synthesis, and Applications in Drug Discovery
5-Bromo-4-methoxypyridin-3-amine is a highly functionalized pyridine derivative that has emerged as a compound of significant interest for researchers in medicinal chemistry and drug discovery. Its strategic arrangement of an amino group, a methoxy group, and a bromine atom on the pyridine core provides a versatile scaffold with multiple reactive sites. This unique substitution pattern allows for the construction of complex molecular architectures, making it an indispensable intermediate for synthesizing a wide array of pharmacologically active molecules, particularly targeted therapies like kinase inhibitors.[1][2]
The pyridine ring itself is considered a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[2] The presence of a bromine atom serves as a crucial handle for modern cross-coupling reactions, while the amino and methoxy groups modulate the electronic properties of the ring and provide key interaction points for binding to biological targets. This guide offers a comprehensive technical overview of its chemical properties, reactivity, and applications, designed for scientists and professionals in drug development.
Core Molecular Data
| Property | Value | Source(s) |
| CAS Number | 31872-78-3 | [3][4][5] |
| Molecular Formula | C₆H₇BrN₂O | [3][4] |
| Molecular Weight | 203.04 g/mol | [3] |
| IUPAC Name | 5-bromo-4-methoxypyridin-3-amine | [3] |
| Synonyms | 5-Bromo-4-methoxy-3-pyridinamine, 3-Amino-5-bromo-4-methoxypyridine | [4] |
| SMILES | COC1=C(N)C=NC=C1Br | [3] |
| InChIKey | PXNPKRYTAZQZHF-UHFFFAOYSA-N | [3] |
Physicochemical Properties & Handling
Understanding the physical and chemical properties of 5-Bromo-4-methoxypyridin-3-amine is essential for its effective use in synthesis and for ensuring proper storage and handling.
| Property | Value | Source(s) |
| Physical Form | Solid | |
| Boiling Point | 304.1 °C at 760 mmHg | [3][4] |
| Density | 1.622 g/cm³ | [3][4] |
| Flash Point | 137.7 °C | [3] |
| pKa (Predicted) | 5.11 ± 0.28 | [4] |
Storage & Stability: For maintaining chemical integrity, the compound should be stored under an inert atmosphere in a dark, well-ventilated place at room temperature.[4] Proper storage prevents degradation and ensures reproducibility in experimental work.
Safety & Handling: While specific GHS hazard classifications for this exact CAS number are not readily available, data from closely related isomers suggest that caution is warranted.[6][7] Standard laboratory safety protocols should be strictly followed.
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Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.
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Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.
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Handling Precautions: Avoid all personal contact, including inhalation and ingestion. Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[8]
Reactivity and Synthetic Utility
The synthetic value of 5-Bromo-4-methoxypyridin-3-amine is defined by the distinct reactivity of its functional groups. The interplay between the electron-donating amino and methoxy groups and the electro-withdrawing bromine atom on the pyridine ring creates a unique chemical profile that medicinal chemists can exploit.
The two primary sites of reactivity are the bromine atom at the C5 position and the amino group at the C3 position.
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Bromo Group (C5): This position is primed for palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is readily activated by palladium catalysts, making it an excellent electrophilic partner in reactions like the Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C triple bond formation) couplings. This functionality is the primary reason for its use as a building block, as it allows for the modular and efficient introduction of diverse aryl and heteroaryl substituents, enabling the exploration of a vast chemical space to optimize biological activity.[9][10]
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Amino Group (C3): The nucleophilic amino group can readily undergo acylation, sulfonylation, and alkylation reactions.[11] This allows for the attachment of various side chains or pharmacophoric elements. Furthermore, in the context of drug-target interactions, this primary amine and the adjacent pyridine nitrogen are potent hydrogen bond donors and acceptors, respectively. These interactions are often critical for anchoring a molecule within the active site of a protein, such as the hinge region of a kinase.[2][9]
Caption: Reactivity map of 5-Bromo-4-methoxypyridin-3-amine.
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The aminopyridine scaffold is a cornerstone in the design of protein kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[12] Inhibitors typically function by competing with ATP for binding in the enzyme's active site.
Derivatives of brominated aminopyridines are frequently used to synthesize potent inhibitors for a variety of kinases, including PI3K, mTOR, and ALK.[9][11] The aminopyridine core acts as an excellent "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a key determinant of binding affinity.[2]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general, representative workflow for using 5-Bromo-4-methoxypyridin-3-amine in a Suzuki-Miyaura coupling reaction to synthesize a biaryl product, a common step in the development of kinase inhibitors.
Objective: To synthesize 5-Aryl-4-methoxypyridin-3-amine via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
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5-Bromo-4-methoxypyridin-3-amine (1.0 eq)
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Arylboronic acid or pinacol ester (1.1 - 1.5 eq)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
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Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)
Methodology:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-Bromo-4-methoxypyridin-3-amine, the arylboronic acid, and the base.
-
Causality: The inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) catalyst. The base is required to form the active boronate species, which participates in the transmetalation step of the catalytic cycle.
-
-
Solvent and Catalyst Addition: Add the solvent mixture (e.g., Dioxane/Water) and degas the solution by bubbling with nitrogen for 15-20 minutes. Subsequently, add the palladium catalyst.
-
Causality: Degassing removes dissolved oxygen, further protecting the catalyst. Water is often used as a co-solvent to help dissolve the inorganic base.
-
-
Reaction Execution: Heat the reaction mixture to a specified temperature (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Causality: The aqueous work-up removes the inorganic base and salts, while the desired organic product is extracted into the organic layer.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the final biaryl product.
-
Causality: Brine wash helps to remove residual water from the organic phase. Column chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts.
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Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
5-Bromo-4-methoxypyridin-3-amine stands out as a high-value, versatile chemical intermediate for advanced organic synthesis. Its well-defined reactive sites—a bromine atom amenable to a host of cross-coupling reactions and a nucleophilic amino group that serves as both a synthetic handle and a key pharmacophoric feature—make it an ideal starting point for creating diverse libraries of complex molecules. For researchers engaged in the rational design of targeted therapeutics, particularly in the competitive field of kinase inhibitor development, this compound offers a reliable and powerful tool to accelerate the discovery of novel drug candidates.
References
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PubChem. 5-Bromo-2-methoxypyridin-3-amine | C6H7BrN2O | CID 44754869. [Link]
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Chemdad. 5-BROMO-4-METHOXYPYRIDIN-3-AMINE. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Why 5-Bromo-6-methoxypyridin-3-amine is Essential for Modern Drug Discovery. [Link]
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MDPI. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. [Link]
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